molecular formula C11H19ClN4O B2853892 N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride CAS No. 1417793-83-9

N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2853892
CAS No.: 1417793-83-9
M. Wt: 258.75
InChI Key: LUNWKCGOJXNFBJ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN4O. It is a derivative of pyrimidin-4-amine, featuring an ethyl group and a pyrrolidin-3-ylmethoxy moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:

  • Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone.

  • Introduction of the Ethyl Group: Ethylation of the pyrimidin-4-amine core can be performed using ethyl iodide in the presence of a base.

  • Attachment of the Pyrrolidin-3-ylmethoxy Group: This step involves the reaction of the ethylated pyrimidin-4-amine with 3-hydroxymethylpyrrolidine under suitable reaction conditions.

  • Formation of Hydrochloride Salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution Reactions: The pyrimidin-4-amine core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrimidin-4-amines with different alkyl or aryl groups.

Scientific Research Applications

N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:

  • N-Methyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

  • N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: The presence of the pyrrolidin-3-ylmethoxy group and the ethyl group on the pyrimidin-4-amine core makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-13-10-4-6-14-11(15-10)16-8-9-3-5-12-7-9;/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNWKCGOJXNFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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